Cellular Galactitol Suppression: M16209 Outperforms Epalrestat by 2.2-Fold in Human Erythrocytes
In a direct head-to-head comparison within the same study, M16209 suppressed galactitol accumulation in human erythrocytes cultured in 25 mmol/L galactose with an IC50 of 1.2 μM, whereas epalrestat achieved the same endpoint with an IC50 of 2.6 μM, representing a 2.2-fold greater potency for M16209 in a human-cell-based functional assay of polyol pathway flux [1].
| Evidence Dimension | Suppression of galactitol accumulation (cellular polyol pathway inhibition) |
|---|---|
| Target Compound Data | IC50 = 1.2 μmol/L |
| Comparator Or Baseline | Epalrestat (ONO-2235); IC50 = 2.6 μmol/L |
| Quantified Difference | M16209 is 2.2-fold more potent than epalrestat in this assay |
| Conditions | Human erythrocytes cultured in 25 mmol/L galactose; galactitol quantified by HPLC with electrochemical detection |
Why This Matters
This cellular assay directly measures functional polyol pathway suppression in a human tissue context, making it more translationally relevant than isolated enzyme IC50 values; the 2.2-fold advantage over epalrestat — the only AR inhibitor approved for clinical use — provides a quantitative selection criterion for researchers modeling diabetic complications at the cellular level.
- [1] Murakami N, Ohta M, Kato K, Nakayama K, Mizota M, Miwa I, Okuda J. Effects of 1-(3-bromobenzofuran-2-ylsulfonyl)hydantoin on human aldose reductase examined by a new application of HPLC system for measuring tissue polyol. Arzneimittelforschung. 1997 Nov;47(11):1222-5. PMID: 9428978. View Source
